molecular formula C12H16O3 B031058 2-[(Phenylmethoxy)methyl]butanoic Acid CAS No. 1598357-06-2

2-[(Phenylmethoxy)methyl]butanoic Acid

Cat. No.: B031058
CAS No.: 1598357-06-2
M. Wt: 208.25 g/mol
InChI Key: SVTBTHXQNBOQBT-UHFFFAOYSA-N
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Description

2-(Phenylmethoxymethyl)butanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a butanoic acid backbone with a phenylmethoxymethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer esterification, where butanoic acid reacts with an alcohol in the presence of a strong acid catalyst . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-(Phenylmethoxymethyl)butanoic acid often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenylmethoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-(Phenylmethoxymethyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylmethoxymethyl)propanoic acid
  • 2-(Phenylmethoxymethyl)pentanoic acid
  • 2-(Phenylmethoxymethyl)hexanoic acid

Uniqueness

2-(Phenylmethoxymethyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

1598357-06-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14)

InChI Key

SVTBTHXQNBOQBT-UHFFFAOYSA-N

SMILES

CCC(COCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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